N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate
Description
N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate is a sulfated derivative of a substituted imidazo[1,2-a]pyridine scaffold. The core structure consists of an imidazo[1,2-a]pyridine ring with a methyl substituent at the 2-position and a methylamine group at the 3-position, neutralized as a sulfate salt.
Properties
IUPAC Name |
N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.H2O4S/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8;1-5(2,3)4/h3-6,11H,7H2,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVAQOHAIMNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through multicomponent reactions involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid.
N-Methylation:
Sulfonation: The final step involves the reaction of the N-methylated product with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce demethylated or hydrogenated products .
Scientific Research Applications
The biological activity of N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate is attributed to its structural components. Key areas of interest include:
- Anticancer Properties : The compound exhibits potential as a targeted therapeutic agent against specific types of cancer. Its unique methylation pattern may contribute to lower toxicity profiles compared to other similar compounds, making it a candidate for further investigation in oncology.
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds have shown antimicrobial properties. This compound may exhibit similar effects, warranting exploration in the development of new antimicrobial agents .
Drug Development
This compound is being investigated for its potential as an allosteric modulator in G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system disorders. The ability to modulate GPCR activity opens avenues for developing novel treatments for various neurological conditions .
Enzyme Inhibition Studies
The compound has also been studied for its enzyme inhibitory potential. For instance, it has been evaluated against enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and type 2 diabetes mellitus respectively. These studies indicate that the compound could serve as a lead structure for designing inhibitors targeting these enzymes .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of 2-methylimidazo[1,2-a]pyridine derivatives, including this compound. The findings revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at specific phases, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against multidrug-resistant bacterial strains. This compound demonstrated promising activity with minimal inhibitory concentration values lower than those observed for traditional antibiotics, suggesting its potential role in combating resistant infections .
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Effects: 5b (ethylamine) vs. Target: The target compound replaces 5b’s ethyl groups with methyl, reducing steric hindrance and molecular weight. The sulfate salt likely improves solubility relative to 5b’s free base . 218.38 for 5b), which may influence binding affinity in biological systems . N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)...
Spectroscopic Trends :
- Aromatic protons in 5b and 5a resonate between δ 6.72–8.44 ppm, typical for imidazo[1,2-a]pyridine systems. Methylamine protons (e.g., δ 2.48–2.56 ppm in 5b ) are upfield-shifted due to electron-donating effects .
Hydrogen Bonding and Crystal Packing (Inferred from )
While crystallographic data for the target compound are absent, highlights the role of hydrogen bonding in molecular aggregation. The sulfate counterion in the target compound may participate in strong hydrogen bonds (O–H···N or O–H···O), influencing crystal packing and stability. In contrast, 5b and 5a , as free bases, likely exhibit weaker intermolecular interactions (e.g., C–H···π or van der Waals forces) .
Pharmacological and Physicochemical Implications
- Solubility : Sulfate salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability.
- Lipophilicity : Methyl and ethyl substituents (as in 5b and the target) reduce logP compared to aryl-substituted analogs (e.g., 5a or ’s p-tolyl derivative) .
Biological Activity
N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate is a compound derived from imidazo[1,2-a]pyridine, a class known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action based on current research findings.
- Molecular Formula : C10H13N3·H2SO4
- Molecular Weight : 175.23 g/mol
- CAS Number : 857283-58-0
- IUPAC Name : N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and exosome biogenesis. Inhibition of nSMase2 may reduce exosome secretion, which is implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, potentially making it useful in treating infections .
- Anticancer Activity : There is ongoing research into the compound's ability to induce apoptosis in cancer cells, possibly through pathways involving oxidative stress and mitochondrial dysfunction .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death.
Antimicrobial Effects
The compound has shown promise as an antimicrobial agent against several pathogens. For instance, studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Neuroprotective Properties
Research into the neuroprotective effects of this compound is expanding. It has been suggested that this compound may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative conditions .
Case Studies
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for imidazo[1,2-a]pyridine protons (δ 7.2–8.8 ppm) and methyl groups (δ 1.8–2.5 ppm) .
- LC/MS and HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 279.38 for the free base) and fragmentation patterns .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages to confirm stoichiometry .
How can researchers optimize reaction conditions to address low yields during the synthesis of imidazo[1,2-a]pyridine derivatives?
Q. Advanced
- Catalyst screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates in Grignard or metal-halogen exchange reactions .
- Temperature control : Lower temperatures (−15°C to 10°C) prevent side reactions in halogen-metal exchanges .
In SAR studies, what strategies are employed to modify the core structure of imidazo[1,2-a]pyridine derivatives to enhance target binding affinity?
Q. Advanced
- Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position improves metabolic stability and receptor interactions .
- Isosteric replacements : Replace methyl groups with bulkier substituents (e.g., diphenylphosphine oxide) to enhance hydrophobic interactions .
- Scaffold hopping : Substitute the imidazo[1,2-a]pyridine core with quinoline or pyrimidine to explore alternate binding conformations .
When encountering discrepancies in NMR or mass spectrometry data, what systematic approaches ensure accurate structural elucidation?
Q. Advanced
- 2D NMR correlation : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic labeling : Introduce deuterated analogs to confirm fragmentation pathways in HRMS .
- X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., ORTEP-3 software) .
What are the critical steps in the recrystallization process to obtain high-purity samples of this compound?
Q. Basic
- Solvent selection : Methanol or ethanol ensures solubility at elevated temperatures and gradual crystal growth .
- Cooling rate : Slow cooling (1–2°C/min) minimizes inclusion of impurities.
- Seed crystals : Introduce purified nuclei to promote uniform crystal formation .
How does the choice of counterion (e.g., sulfate) influence the physicochemical and pharmacokinetic properties of the compound?
Q. Advanced
- Solubility : Sulfate salts enhance aqueous solubility via ion-dipole interactions, critical for in vivo bioavailability .
- Stability : Sulfate counterions reduce hygroscopicity compared to chloride or acetate salts .
- Crystallinity : Stronger ionic interactions with sulfate can alter crystal packing, affecting dissolution rates .
What computational methods are used to predict hydrogen bonding patterns and crystal packing, and how do these affect solubility?
Q. Advanced
- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular architectures .
- DFT calculations : Optimize intermolecular interaction energies to identify stable polymorphs .
- Molecular dynamics : Simulate solvation shells to correlate crystal packing with solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
